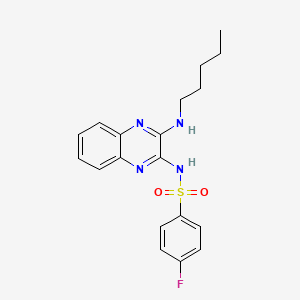

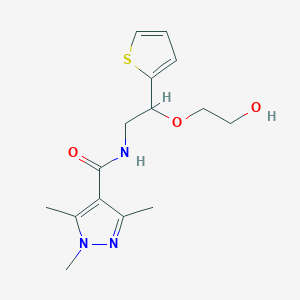

4-ethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and characterization of benzamide derivatives, including their chemical and physical properties, have been widely explored due to their significance in medicinal chemistry and material science. Although direct information on the specific compound "4-ethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide" is not available, similar compounds have been studied for their synthesis methodologies, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions, nucleophilic substitutions, or cyclization reactions. For example, Laxmi et al. (2019) described the synthesis of substituted benzamide derivatives showing significant antibacterial and antifungal activity, highlighting a common method involving the reaction of substituted amines with benzoyl bromide in the presence of KOH (Laxmi, Ravi, & Nath, 2019).

Molecular Structure Analysis

Molecular structure analysis, often conducted through NMR, IR spectroscopy, and X-ray crystallography, provides insights into the arrangement of atoms within a molecule and its electronic environment. Studies like the one by Adaikalaraj et al. (2018), which investigated the molecular structure of a novel organic molecule using DFT calculations and spectroscopic methods, underscore the importance of these analyses in understanding compound properties (Adaikalaraj, Manivarman, Subashchandrabose, & Dhandapani, 2018).

Chemical Reactions and Properties

Benzamide derivatives engage in a variety of chemical reactions, including hydrolysis, amidation, and electrophilic substitution, depending on their functional groups. The electrophysiological activity and potential therapeutic applications of N-substituted benzamide derivatives, as studied by Morgan et al. (1990), highlight the chemical versatility and applicability of these compounds (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in drug formulation and material science. Khakhlary and Baruah (2014) investigated three polymorphs of a benzamide derivative, illustrating the impact of molecular packing on physical properties (Khakhlary & Baruah, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential uses of benzamide derivatives. Studies such as the one by Kim et al. (2008) on a novel ALK5 inhibitor illustrate the significance of understanding these properties for drug development (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).

Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides have been explored, indicating that certain compounds in this family show potency in in vitro assays comparable to sematilide, a selective class III agent. This suggests potential applications in studying cardiac arrhythmias and developing new therapeutic agents (Morgan et al., 1990).

Synthesis and Characterization

The synthesis of α-ketoamide derivatives via the ring-opening of N-acylisatin and their coupling to different amino acid esters using OxymaPure/DIC as a coupling reagent has been reported. These compounds were characterized using FT-IR, NMR, and elemental analysis, indicating their potential in creating diverse chemical libraries for further biological evaluations (El‐Faham et al., 2013).

Regioselectivity in Synthesis

A study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide sheds light on the synthetic versatility of 4-oxoquinolines. Understanding these reactions can contribute to the development of compounds with specified pharmacological activities (Batalha et al., 2019).

Antimicrobial and Antifungal Activities

The synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives and their evaluation for antimicrobial activity highlight the potential of these compounds in addressing bacterial and fungal infections. Such studies are crucial for discovering new antimicrobial agents (Vijaya Laxmi et al., 2019).

Melanoma Cytotoxicity

Research into benzamide derivatives conjugated with alkylating cytostatics has shown promising results for targeted drug delivery in melanoma cells, indicating the potential for developing selective therapies for melanotic melanoma (Wolf et al., 2004).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical drug, it could interact with various biological targets. Some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Orientations Futures

The future research directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the biological activities of similar indole derivatives, this compound could be a potential candidate for drug development .

Propriétés

IUPAC Name |

4-ethyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-11-3-5-12(6-4-11)17(22)18-14-7-8-15-13(9-14)10-16(21)20-19-15/h3-6,10,14H,2,7-9H2,1H3,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWJAAQUOAYEIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2CCC3=NNC(=O)C=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)

![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2496542.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)